molecular formula C21H19ClN2OS2 B2983737 2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-06-0

2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2983737
CAS No.: 877653-06-0
M. Wt: 414.97
InChI Key: JIZDESOLPVORRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic small molecule based on the 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold, a privileged structure in medicinal chemistry known for its relevance in kinase inhibition and anticancer research . This compound features a 3-chlorobenzylthio substitution at the 2-position and a phenethyl group at the 3-position of the pyrimidinone core. Its molecular framework is structurally analogous to compounds investigated as potent and selective inhibitors of oncogenic kinases, including mutant forms of the Epidermal Growth Factor Receptor (EGFR) such as EGFRL858R/T790M, which are primary drivers in non-small cell lung cancer (NSCLC) . Similar dihydrothienopyrimidine and related heterocyclic derivatives have demonstrated potent anti-proliferative activity against human cancer cell lines (e.g., H1975) and can induce apoptosis, making them valuable chemical tools for probing kinase signaling pathways in oncology research . The specific substitution pattern on this core structure is critical for modulating potency, selectivity, and physicochemical properties, as guided by structure-activity relationship (SAR) studies . This product is provided for research purposes to support the exploration of novel targeted therapies and is intended for use in biochemical assays, cell-based studies, and mechanism-of-action investigations. It is supplied as a solid and requires storage at -20°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS2/c22-17-8-4-7-16(13-17)14-27-21-23-18-10-12-26-19(18)20(25)24(21)11-9-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZDESOLPVORRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea. This intermediate is then reacted with 3-phenethyl-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidin-4-one under basic conditions to yield the desired compound .

Chemical Reactions Analysis

2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrimidinone ring using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound inhibits the cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a depletion of ATP, which is essential for the survival and replication of the bacteria.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key analogs of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting substituent effects:

Compound Name (Reference) Position 2 Substituent Position 3 Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Activity/Notes
Target Compound 3-Chlorobenzylthio Phenethyl ~C21H18ClN3OS2 ~428.0* N/A N/A Unknown
3a () 3-Methoxyphenyl Methyl C21H18N2O3S 378.45 148–150 48 Methoxy group enhances solubility
2-(Butylthio)-3-phenyl analog () Butylthio Phenyl C16H18N2OS2 318.45 N/A N/A PDE8 non-binder
2-(sec-Butylthio)-3-(CF3-phenyl) () sec-Butylthio 3-(Trifluoromethyl)phenyl C17H17F3N2OS2 386.5 N/A N/A Increased lipophilicity from CF3
2-(3-Fluorobenzylthio)-3-(CF3O-phenyl) () 3-Fluorobenzylthio 4-(Trifluoromethoxy)phenyl C20H14F4N2O2S2 454.5 N/A N/A Halogen and CF3O groups modulate electronic properties

*Estimated molecular weight based on structural analogs.

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Electron-Withdrawing Groups : The target’s 3-chlorobenzylthio group (Cl) contrasts with analogs bearing methoxy () or trifluoromethyl (–8) substituents. Chlorine enhances lipophilicity compared to fluorine () but less than CF3 .
  • Phenethyl vs. Smaller Groups : The phenethyl group in the target may improve binding pocket interactions compared to methyl () or phenyl () groups due to extended hydrophobic contacts.

Synthetic Yields :

  • Methylation (e.g., 3a in ) achieves moderate yields (48%), while cyclization steps (e.g., ) vary between 58–82% . The target’s synthesis likely faces challenges due to steric hindrance from its bulky substituents.

Biological Activity Trends: The PDE8 non-binding activity of the butylthio-phenyl analog () suggests that thioether chain length and aryl substituents critically influence target engagement . The target’s phenethyl and chlorobenzyl groups may alter this profile.

Research Findings and Implications

  • Structural Diversity : Modifications at positions 2 and 3 (e.g., halogenation, alkylation, aryl substitution) allow fine-tuning of solubility, stability, and target affinity .
  • Unmet Needs : Data gaps for the target compound (e.g., melting point, synthetic yield, bioactivity) highlight the need for experimental characterization to validate computational predictions.

Biological Activity

The compound 2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one belongs to the thieno[3,2-d]pyrimidinone class, which is known for its diverse biological activities. This compound features a thieno[3,2-d]pyrimidinone core structure, along with a 3-chlorobenzylthio group and a phenethyl moiety. Its molecular formula is C21H19ClN2OS2C_{21}H_{19}ClN_2OS_2 with a molecular weight of approximately 414.97 g/mol .

Antitumor Activity

Research indicates that compounds within the thieno[3,2-d]pyrimidine family exhibit significant antitumor properties. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including liver cancer (HepG-2) and colon cancer cells .

Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHepG-215
Compound BColon Cancer20
This compoundHepG-2TBD

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Similar thienopyrimidine derivatives have been evaluated for their ability to inhibit bacterial growth. For instance, studies suggest that these compounds can be effective against strains of Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thienopyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL
This compoundTBDTBD

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The thieno[3,2-d]pyrimidine structure allows for potential binding to enzyme active sites or receptor sites involved in cell signaling pathways. Further research is needed to elucidate the precise mechanisms involved.

Case Studies

A notable case study involved the synthesis and evaluation of several thienopyrimidine derivatives, including the target compound. The study reported significant cytotoxic effects on human tumor cell lines and highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing thioether groups in thienopyrimidin-4(3H)-one derivatives?

  • Methodological Answer : Pd-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) are widely used to functionalize the thienopyrimidinone core. For example, 6-bromo derivatives can react with alkynes or aryl boronic acids to introduce substituents at the 6-position . Thioether groups, such as the (3-chlorobenzyl)thio moiety, are typically introduced via nucleophilic substitution or thiol-ene reactions under basic conditions. For instance, tert-butylamine or isopropylamine can act as nucleophiles in SNAr reactions with brominated intermediates .

Q. How should researchers characterize the compound using spectroscopic and analytical techniques?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR in DMSO-d6 to confirm regiochemistry and substituent integration. For example, aromatic protons in the 3-chlorobenzyl group appear as distinct multiplets (δ 7.3–7.6 ppm), while the thienopyrimidinone core shows characteristic singlets (e.g., δ 7.16–7.45 ppm for C5-H) .
  • HRMS : Employ electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • Melting Point : Confirm purity via sharp melting points (e.g., 259–291°C for related derivatives) .

Q. What purification methods are optimal for isolating thienopyrimidinone derivatives?

  • Methodological Answer : Flash chromatography using gradients of dichloromethane/methanol (95:5 to 90:10) effectively resolves polar impurities. For crystalline products, recrystallization in isopropanol or ethanol yields high-purity solids . Trituration with diethyl ether removes residual solvents from Pd-catalyzed reactions .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized for regioselective functionalization?

  • Methodological Answer :

  • Ligand Selection : Use XPhos or SPhos ligands to enhance catalytic efficiency in Suzuki-Miyaura couplings, improving yields (e.g., 85% for phenylethynyl derivatives) .
  • Solvent Systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C promotes coupling with aryl halides. Monitor reaction progress via TLC to avoid over-functionalization .
  • Substrate Scope : Brominated intermediates at the 6-position show higher reactivity than chlorinated analogs, enabling selective modifications .

Q. How can low yields in nitro group reduction steps be addressed?

  • Methodological Answer :

  • Catalytic Transfer Hydrogenation : Replace iron/acetic acid with Pd/C and ammonium formate in methanol for milder conditions, reducing side reactions .
  • Temperature Control : Maintain 60–80°C during reductions to prevent decomposition. For example, reducing 4-nitrophenyl derivatives at 80°C for 15 minutes improves yields to ~32% .
  • Workup : Filter through Celite to remove iron residues and purify via column chromatography with dichloromethane/isopropanol gradients .

Q. What computational approaches predict the compound’s bioactivity as a tyrosinase inhibitor?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to tyrosinase’s active site (PDB: 2Y9X). Focus on interactions between the thienopyrimidinone core and copper ions or histidine residues .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl in 3-chlorobenzyl) with inhibitory activity using descriptors like logP and polar surface area .

Q. How can conflicting spectral data (e.g., unexpected 1H^1H NMR shifts) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing spectra at 25°C vs. 60°C.
  • 2D Experiments : Use HSQC and HMBC to assign ambiguous peaks. For example, cross-peaks between C7-H and carbonyl carbons confirm the thienopyrimidinone scaffold .

Q. What strategies enhance solubility for in vitro bioactivity assays?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or acetyl groups at the 4-oxo position, which hydrolyze in physiological conditions.
  • Co-solvents : Use DMSO (≤1% v/v) in PBS buffer. Validate biocompatibility via MTT assays on control cell lines .

Data Contradictions and Validation

  • Yield Variability : reports 19–32% yields for nitro reductions, while achieves 85% for alkynylation. This discrepancy highlights the need for substrate-specific optimization (e.g., steric hindrance in nitroaryl groups vs. linear alkynes) .
  • Melting Points : Derivatives with bulkier substituents (e.g., tert-butyl) exhibit higher melting points (289–291°C) compared to isopropyl analogs (276–278°C), emphasizing the role of crystallinity in purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.